AChE/A|A-IN-4
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Overview
Description
AChE/A|A-IN-4 is a multi-target inhibitor known for its ability to inhibit both acetylcholinesterase and butyrylcholinesterase. This compound has shown significant potential in crossing the blood-brain barrier, making it a promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and specific to the research and development protocols of the producing laboratories .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: AChE/A|A-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Scientific Research Applications
AChE/A|A-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in the study of cholinergic neurotransmission and its role in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting acetylcholinesterase activity .
Mechanism of Action
AChE/A|A-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound binds to the active site of the enzyme, blocking its catalytic activity and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
- Tacrine
Comparison: AChE/A|A-IN-4 is unique in its ability to inhibit both acetylcholinesterase and butyrylcholinesterase, whereas other compounds like donepezil and rivastigmine primarily target acetylcholinesterase. Additionally, this compound has shown better blood-brain barrier permeability, making it more effective in treating central nervous system disorders .
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[4-(6-methyl-2-oxo-1H-quinolin-4-yl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O2/c1-16-3-6-18(7-4-16)24-23(29)15-26-9-11-27(12-10-26)21-14-22(28)25-20-8-5-17(2)13-19(20)21/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
LEORJMXFLHRNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=O)NC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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